molecular formula C16H12FN3 B6345518 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine CAS No. 1263213-26-8

4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B6345518
CAS No.: 1263213-26-8
M. Wt: 265.28 g/mol
InChI Key: OJDZUAGYKOCGGI-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine class Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a fluorophenyl group at position 4 and a phenyl group at position 6 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine typically involves the following steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable precursor, such as 2-chloropyrimidine, with an amine group to form the pyrimidine core.

    Aryl Substitution:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl or phenyl groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further explored for their potential biological activities.

Scientific Research Applications

4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of nucleoside transporters, affecting the uptake and utilization of nucleosides in cells . Molecular docking studies have shown that the binding site of the compound in its target proteins may differ from that of other conventional inhibitors, highlighting its unique mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of fluorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its ability to selectively inhibit specific molecular targets and its potential for diverse therapeutic applications make it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3/c17-13-9-5-4-8-12(13)15-10-14(19-16(18)20-15)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDZUAGYKOCGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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